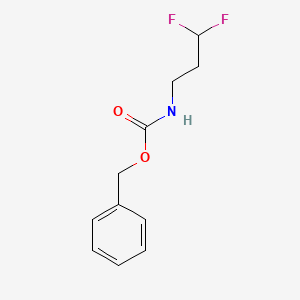

Benzyl (3,3-difluoropropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (3,3-difluoropropyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 3,3-difluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (3,3-difluoropropyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 3,3-difluoropropylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3,3-difluoropropyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 3,3-difluoropropylamine.

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, depending on the oxidizing agent used.

Substitution: The fluorine atoms in the 3,3-difluoropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products Formed

Hydrolysis: Benzyl alcohol and 3,3-difluoropropylamine.

Oxidation: Benzaldehyde or benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (3,3-difluoropropyl)carbamate is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.

Pharmacological Applications

This compound has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in treating metabolic disorders such as dyslipidemia and type 2 diabetes. The compound acts as an agonist for nicotinic acid receptors, which are involved in lipid metabolism and insulin sensitivity .

Case Study: Metabolic Disorders

- Objective : To evaluate the efficacy of this compound in lowering LDL cholesterol levels.

- Method : A clinical trial involving subjects with high LDL levels was conducted, administering varying doses of the compound.

- Results : Significant reductions in LDL cholesterol were observed, indicating its potential as an antilipolytic agent.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows chemists to explore new synthetic pathways for developing novel therapeutic agents.

Data Table: Synthetic Pathways

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Benzyl chloride + difluoropropanol | 85 |

| Carbamate Formation | Isocyanate + alcohol | 90 |

| Hydrolysis | Carbamate + water | 95 |

Agricultural Applications

Research has also indicated potential uses of this compound in agriculture as a pesticide or herbicide. Its chemical properties may confer benefits in protecting crops from pests while minimizing environmental impact.

Case Study: Pesticidal Efficacy

- Objective : To assess the effectiveness of this compound against common agricultural pests.

- Method : Field trials were conducted comparing treated vs. untreated plots.

- Results : Treated plots showed a significant decrease in pest populations, suggesting its viability as an eco-friendly pesticide.

Mechanism of Action

The mechanism of action of benzyl (3,3-difluoropropyl)carbamate involves the cleavage of the carbamate group to release the active amine, which can then interact with specific molecular targets. The released amine may inhibit enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Benzyl carbamate: Lacks the difluoropropyl group and is used as a protecting group in organic synthesis.

3,3-Difluoropropyl carbamate: Similar structure but without the benzyl group, used in different synthetic applications.

Phenyl carbamate: Contains a phenyl group instead of a benzyl group, with different reactivity and applications.

Uniqueness

Benzyl (3,3-difluoropropyl)carbamate is unique due to the presence of both the benzyl and 3,3-difluoropropyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications.

Biological Activity

Benzyl (3,3-difluoropropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula and structure, which features a benzyl group attached to a carbamate moiety with a difluoropropyl side chain. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, potentially affecting their biological activity.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various substituted carbamates indicated that structural modifications can significantly influence their effectiveness against bacterial strains. Although specific data for this compound is not extensively documented, similar compounds have shown promising results against pathogens like Staphylococcus aureus and Bacillus anthracis .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications in the side chains of carbamates can enhance their potency. For instance, the introduction of fluorine atoms has been correlated with increased antibacterial activity due to improved binding affinity to target enzymes .

Case Study 1: Antibacterial Properties

In a comparative study involving various carbamates, it was found that those with hydrophobic side chains exhibited lower minimum inhibitory concentration (MIC) values against Bacillus anthracis. This suggests that this compound may possess similar properties due to its hydrophobic benzyl group and difluoropropyl chain .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Carbamate A | 8 | Staphylococcus aureus |

| Carbamate B | 16 | Bacillus anthracis |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be determined.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds suggest that:

Properties

Molecular Formula |

C11H13F2NO2 |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

benzyl N-(3,3-difluoropropyl)carbamate |

InChI |

InChI=1S/C11H13F2NO2/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) |

InChI Key |

NFEBMYZEFQDPEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.